molecular formula C17H19BO4 B2750949 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid CAS No. 1426082-97-4

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid

Cat. No. B2750949
M. Wt: 298.15
InChI Key: SAPDKZKVOAHAJU-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H19BO4 . It is related to 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde .


Molecular Structure Analysis

The InChI code for a related compound, 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde, is 1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-11H,1-4H3 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : Boric acid compounds, including those with a tetramethyl-1,3,2-dioxaborolan-2-yl group, are important intermediates in organic synthesis . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Methods of Application : These compounds can be synthesized through nucleophilic and amidation reactions .
    • Results or Outcomes : The structures of these compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
  • Drug Design

    • Summary of Application : Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
    • Methods of Application : In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell .
    • Results or Outcomes : It was pointed out that a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells .
  • Fluorescent Probes

    • Summary of Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
    • Results or Outcomes : The results or outcomes can also vary, but in general, the presence of the target substance can cause a change in the fluorescence of the boric acid compound, allowing it to be detected .
  • Live-Cell Imaging

    • Summary of Application : A chaperone@DNA probe was developed for live-cell imaging of human apurinic/apyrimidinic endonuclease 1 (APE1) in the nucleus and nucleolus .
    • Methods of Application : The probe is based on an assembly of phenylboronic acid modified avidin and biotin-labeled DNA containing an abasic site .
    • Results or Outcomes : This molecular tool offers a powerful means to investigate the behavior of APE1 in the nuclei of various types of live cells, particularly for the development of improved cancer therapies targeting this protein .
  • Conjugated Copolymers

    • Summary of Application : Compounds similar to “6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid” can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Results or Outcomes : The results or outcomes can also vary, but in general, the presence of the target substance can cause a change in the fluorescence of the boric acid compound, allowing it to be detected .
  • Electrochemical Properties

    • Summary of Application : Similar compounds are employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Results or Outcomes : The results or outcomes can also vary, but in general, the presence of the target substance can cause a change in the fluorescence of the boric acid compound, allowing it to be detected .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-8-7-11-9-13(15(19)20)6-5-12(11)10-14/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPDKZKVOAHAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid

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